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2-Azabicyclo[3.1.0]hexan-4-one

Catalog No.
S14003563
CAS No.
M.F
C5H7NO
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[3.1.0]hexan-4-one

Product Name

2-Azabicyclo[3.1.0]hexan-4-one

IUPAC Name

2-azabicyclo[3.1.0]hexan-4-one

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2

InChI Key

WOWOZIKKNISHGM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NCC2=O

2-Azabicyclo[3.1.0]hexan-4-one is a bicyclic compound characterized by its unique azabicyclo[3.1.0]hexane core, which incorporates a nitrogen atom within the ring structure. The molecular formula of this compound is C6_6H9_9N, and it has a molecular weight of approximately 109.14 g/mol. The compound features a highly strained ring system that contributes to its distinct chemical and biological properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical development.

Due to its strained bicyclic structure and the presence of the nitrogen atom. Common types of reactions include:

  • Oxidation: This can lead to the formation of ketones or carboxylic acids.
  • Reduction: Typically yields amines or alcohols, often facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: Involves nucleophiles such as amines or halides, enabling the introduction of various functional groups.

The major products formed from these reactions depend on specific conditions and reagents used, highlighting the compound's versatility in synthetic applications.

The biological activity of 2-Azabicyclo[3.1.0]hexan-4-one has been explored in various studies, revealing its potential as an antibacterial agent. The compound's structure allows it to interact with biological targets, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction is crucial for understanding its mechanism of action, particularly in disrupting DNA replication and inducing deficient DNA fragments, which can lead to antibacterial effects .

Several synthesis methods for 2-Azabicyclo[3.1.0]hexan-4-one have been reported:

  • Cyclization of Precursors: One common approach involves cyclopropanation of N-alkenyl thioamides using titanium-mediated reactions.
  • Catalytic C–H Activation: Recent advancements have streamlined synthesis routes using enantioselective C–H activation, reducing the number of steps required for production .
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

2-Azabicyclo[3.1.0]hexan-4-one serves as an important intermediate in synthetic chemistry and has applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting bacterial infections and other diseases. Its unique structural features make it suitable for further derivatization into more complex compounds with enhanced biological activities .

Research into the interactions of 2-Azabicyclo[3.1.0]hexan-4-one with biological targets has revealed its capacity to form covalent bonds with nucleophilic sites on proteins and DNA, crucial for understanding its antibacterial mechanisms. Studies have shown that modifications to the compound can enhance its efficacy against various pathogens, indicating potential for further development as a therapeutic agent .

Several compounds share structural features with 2-Azabicyclo[3.1.0]hexan-4-one, including:

  • 3-Azabicyclo[3.1.0]hexane: Lacks the carbonyl group present in 2-Azabicyclo[3.1.0]hexan-4-one, affecting its reactivity.
  • 4-Hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one: A derivative that exhibits different biological properties due to the hydroxyl substitution.
  • Ficellomycin: A natural product containing the azabicyclo[3.1.0]hexane moiety known for its antibacterial activity.

Uniqueness

The uniqueness of 2-Azabicyclo[3.1.0]hexan-4-one lies in its specific bicyclic structure and nitrogen atom presence, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This structural feature may lead to different reactivity profiles and interactions with biological molecules, making it particularly valuable for scientific studies and applications in medicinal chemistry .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

97.052763847 g/mol

Monoisotopic Mass

97.052763847 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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